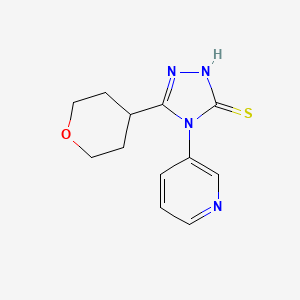
4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound “4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazole . The 1,2,4-triazole core is part of many substances that exhibit diverse biological activity . A number of 1,2,4-triazole derivatives are used in medical practice as drugs for the treatment of various conditions .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide and subsequent cyclization of the resulting amide in the presence of KOH . The condensation of the synthesized thiol with arylmethyl chlorides and amidomethyl halides gives S- and S, N-substituted triazole derivatives .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its functional groups. The presence of the 1,2,4-triazole group suggests that it could participate in reactions typical of this heterocycle .Scientific Research Applications
4. Parkinson’s Disease Treatment
- Application Summary : This compound has been used in the development of treatments for Parkinson’s disease. It has been found to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia and affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin .
- Methods of Application : The compound was synthesized and then tested for its ability to prevent the fibrillization process using light scattering and a ThT binding assay .
- Results : The compound has been shown to slightly reduce the α-syn aggregation, suggesting potential neuroprotective effects .
5. Synthesis of Pyrazolo[3,4-b]pyridine
- Application Summary : This compound has been used in the synthesis of pyrazolo[3,4-b]pyridine from the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline .
- Methods of Application : The compound was synthesized using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .
- Results : The method provided the desired products with moderate to good yields. The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .
6. Antifungal and Antiviral Properties
- Application Summary : 1,2,4-triazole derivatives, including “4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol”, are known to exhibit antifungal and antiviral activities .
- Methods of Application : The compound was synthesized and then tested for its antifungal and antiviral activities .
- Results : The study does not provide specific quantitative data or statistical analyses, but it mentions that 1,2,4-triazole derivatives exhibit antifungal and antiviral activities .
7. Antiviral Properties
- Application Summary : 1,2,4-triazole derivatives, including “4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol”, are known to exhibit antiviral activities .
- Methods of Application : The compound was synthesized and then tested for its antiviral activities .
- Results : The study does not provide specific quantitative data or statistical analyses, but it mentions that 1,2,4-triazole derivatives exhibit antiviral activities .
8. Antidepressant Properties
- Application Summary : Triazole nucleus is present as a central structural component in a number of drug classes such as antidepressants .
- Methods of Application : The compound was synthesized and then tested for its antidepressant properties .
- Results : The study does not provide specific quantitative data or statistical analyses, but it mentions that triazole derivatives exhibit antidepressant properties .
9. Antihypertensive Properties
- Application Summary : Triazole nucleus is present as a central structural component in a number of drug classes such as antihypertensives .
- Methods of Application : The compound was synthesized and then tested for its antihypertensive properties .
- Results : The study does not provide specific quantitative data or statistical analyses, but it mentions that triazole derivatives exhibit antihypertensive properties .
Future Directions
properties
IUPAC Name |
3-(oxan-4-yl)-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c18-12-15-14-11(9-3-6-17-7-4-9)16(12)10-2-1-5-13-8-10/h1-2,5,8-9H,3-4,6-7H2,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDLDPGYASFZAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NNC(=S)N2C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



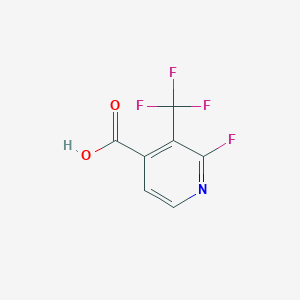

![3-[2-(Tert-butoxy)-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1409335.png)
![(R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B1409337.png)
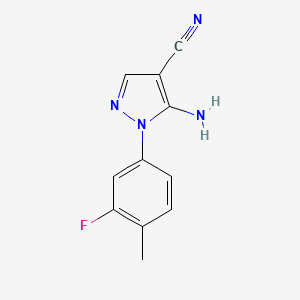

![1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride](/img/structure/B1409342.png)
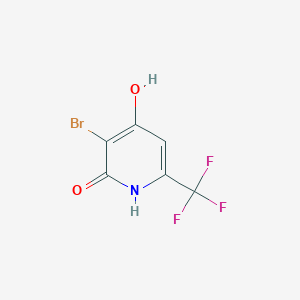
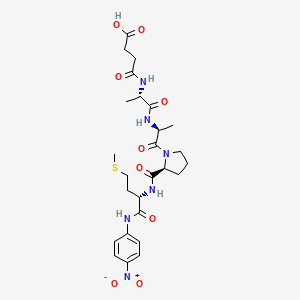
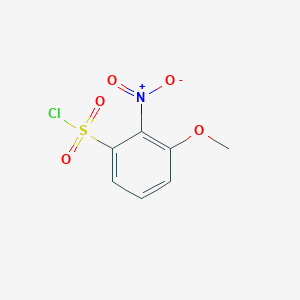
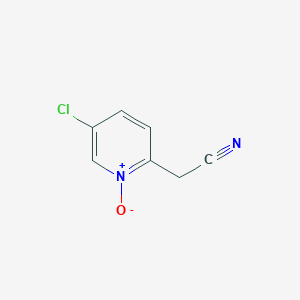
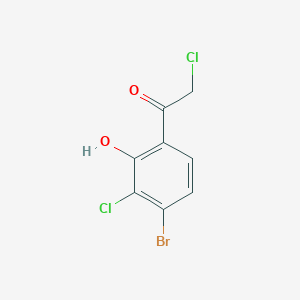
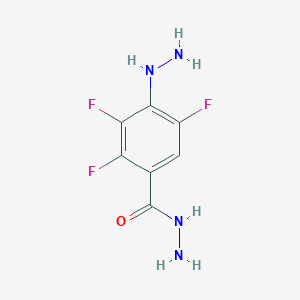
![t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B1409354.png)